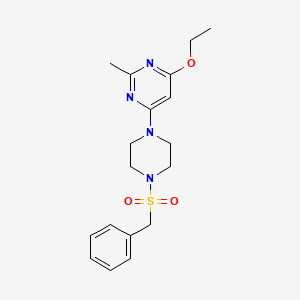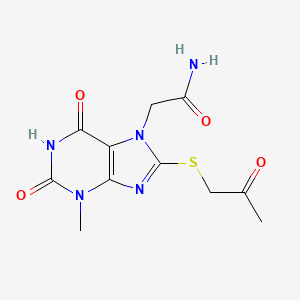![molecular formula C11H19NO3S2 B2655321 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide CAS No. 2415502-55-3](/img/structure/B2655321.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide, also known as DT56a, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
作用机制
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In cardiovascular research, this compound activates the nitric oxide-cyclic guanosine monophosphate pathway, leading to vasodilation and improved endothelial function. In neurodegenerative disease research, this compound inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis, leading to decreased tumor size and improved survival rates. In cardiovascular research, this compound improves endothelial function and reduces blood pressure, leading to improved cardiovascular health. In neurodegenerative disease research, this compound improves cognitive function and has neuroprotective effects, leading to improved quality of life.
实验室实验的优点和局限性
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for its target enzymes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the scientific research of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide. In cancer research, future studies could focus on the development of this compound as a potential chemotherapeutic agent and the investigation of its synergistic effects with other anticancer agents. In cardiovascular research, future studies could focus on the optimization of this compound dosing and the investigation of its long-term effects on cardiovascular health. In neurodegenerative disease research, future studies could focus on the development of this compound as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases, such as inflammatory diseases and infectious diseases.
合成方法
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanol with 1,3-dithiane-2-thione to form 1,3-dithiane-2,2-diol. The resulting compound is then reacted with chloroacetonitrile to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide, which is further reacted with oxalyl chloride to form N-(2-chloroethyl)-1,3-dithiane-2-carboxamide oxalate. Finally, the oxalate salt is reacted with sodium hydroxide to form this compound.
科学研究应用
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, this compound has been shown to have vasodilatory effects and improve endothelial function. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h9,14H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJKGHGVBBIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

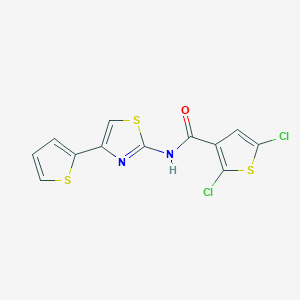
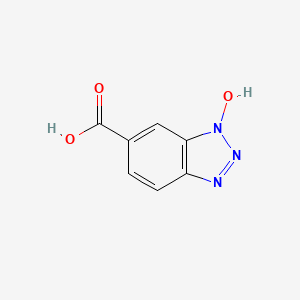
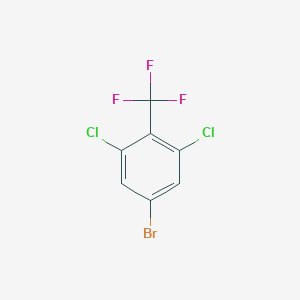

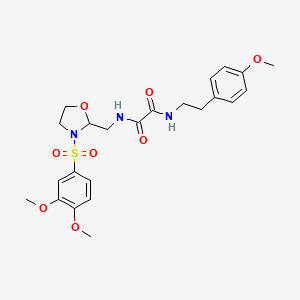
![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)

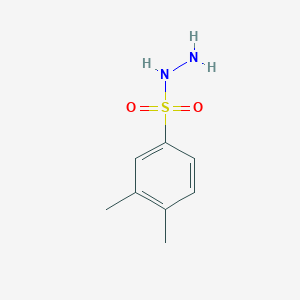
methanone](/img/structure/B2655257.png)
![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)
